2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-9-4-6-18(7-5-9)12(19)8-21-14-17-16-13(20-14)10-2-3-11(15)22-10/h2-3,9H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNXYEPVUXUKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative can be reacted with thiols to form the thioether linkage.
Piperidine Substitution: The final step involves the substitution of the ethanone moiety with 4-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for targeting specific enzymes or receptors.
Industry
Industrially, such compounds may find applications in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Substituent Variations on the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring serves as a central scaffold, with modifications at the 5-position significantly altering properties:
Key Observations :
Modifications in the Piperidine/Piperazine Moiety
The nitrogen-containing ring influences solubility, basicity, and steric interactions:
Key Observations :
- 4-Methylpiperidine in the target compound likely improves metabolic stability compared to unsubstituted piperidine .
- Piperazine derivatives (e.g., ) exhibit higher solubility due to increased basicity but may suffer from faster clearance.
Thiadiazole vs. Oxadiazole Derivatives
Replacing the oxadiazole with a thiadiazole alters electronic properties and binding affinity:
Biological Activity
The compound 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxadiazole moiety and chlorothiophene ring suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16ClN3O2S |
| Molecular Weight | 335.82 g/mol |
| CAS Number | Not specified in available sources |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the oxadiazole ring through cyclization.
- Introduction of the chlorothiophene moiety.
- Coupling with 4-methylpiperidine to form the final product.
Each step requires specific reaction conditions to optimize yield and purity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits potent antimicrobial activity against various resistant bacterial strains. The mechanism involves targeting essential biosynthetic pathways crucial for bacterial survival. For example, it has shown effectiveness comparable to conventional antibiotics like ciprofloxacin and ketoconazole in minimum inhibitory concentration (MIC) assays.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated, particularly its potential as an anxiolytic or antidepressant agent due to its structure resembling known psychoactive compounds. Preliminary results suggest modulation of serotonin and dopamine receptors.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds with oxadiazole and thiophene structures:
- Antimicrobial Study : A related oxadiazole derivative demonstrated significant activity against Gram-positive and Gram-negative bacteria, with a focus on methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Research : Another study highlighted a thiophene-based compound that inhibited cell proliferation in breast cancer cell lines, suggesting a pathway involving cell cycle arrest.
- Neuropharmacology : Research on related piperidine derivatives indicated potential neuroprotective effects in models of neurodegenerative diseases.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
